2-(3-Bromo-2-methylpropyl)-3-chlorothiophene 2-(3-Bromo-2-methylpropyl)-3-chlorothiophene
Brand Name: Vulcanchem
CAS No.:
VCID: VC20373296
InChI: InChI=1S/C8H10BrClS/c1-6(5-9)4-8-7(10)2-3-11-8/h2-3,6H,4-5H2,1H3
SMILES:
Molecular Formula: C8H10BrClS
Molecular Weight: 253.59 g/mol

2-(3-Bromo-2-methylpropyl)-3-chlorothiophene

CAS No.:

Cat. No.: VC20373296

Molecular Formula: C8H10BrClS

Molecular Weight: 253.59 g/mol

* For research use only. Not for human or veterinary use.

2-(3-Bromo-2-methylpropyl)-3-chlorothiophene -

Specification

Molecular Formula C8H10BrClS
Molecular Weight 253.59 g/mol
IUPAC Name 2-(3-bromo-2-methylpropyl)-3-chlorothiophene
Standard InChI InChI=1S/C8H10BrClS/c1-6(5-9)4-8-7(10)2-3-11-8/h2-3,6H,4-5H2,1H3
Standard InChI Key FUDTVFWAGLTEGK-UHFFFAOYSA-N
Canonical SMILES CC(CC1=C(C=CS1)Cl)CBr

Introduction

2-(3-Bromo-2-methylpropyl)-3-chlorothiophene is a halogenated organic compound that features a thiophene ring substituted with bromine and chlorine atoms, as well as a branched alkyl group. It is classified under halogenated thiophenes, which are widely studied for their chemical reactivity and applications in organic synthesis, pharmaceuticals, and agrochemicals. The molecular formula of this compound is C₈H₈BrClS, and its CAS number is 30319-05-2.

Key Features:

  • Molecular Formula: C₈H₈BrClS

  • Structural Components:

    • A thiophene ring as the core.

    • Bromine and chlorine atoms as substituents.

    • A branched alkyl group (3-bromo-2-methylpropyl).

Synthesis

The synthesis of 2-(3-Bromo-2-methylpropyl)-3-chlorothiophene typically involves controlled bromination and chlorination reactions. These processes require specific conditions, such as:

  • Inert atmospheres to prevent side reactions.

  • Controlled temperatures to maintain product stability.

Methods:

  • Bromination: Introduction of bromine into the alkyl group.

  • Chlorination: Substitution of hydrogen on the thiophene ring with chlorine.

Purity is confirmed using techniques such as:

  • Gas Chromatography (GC)

  • Nuclear Magnetic Resonance (NMR) Spectroscopy.

Applications

The compound's unique structure makes it valuable in several fields:

Organic Synthesis

  • Functions as an intermediate for constructing more complex molecules.

  • Reacts via nucleophilic substitutions, electrophilic aromatic substitutions, and coupling reactions.

Medicinal Chemistry

Halogenated thiophenes like this compound are often explored for their biological activity:

  • Potential interactions with enzymes or receptors in metabolic pathways.

  • Basis for designing pharmaceutical agents with specific functional groups.

Agrochemicals

The compound's reactivity enables its use in synthesizing pesticides or herbicides.

Reactivity and Mechanisms

The dual halogenation (bromine and chlorine) significantly influences its chemical behavior:

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles under suitable conditions.

  • Electrophilic Aromatic Substitution: The thiophene ring can undergo further substitution due to its aromatic nature.

  • Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions to form larger molecules.

Interaction Studies:

Studies on similar compounds suggest potential pharmacological activity through interactions with biomolecules, highlighting its importance in drug development.

Comparative Analysis with Related Compounds

Below is a table comparing 2-(3-Bromo-2-methylpropyl)-3-chlorothiophene with structurally related compounds:

Compound NameStructural FeaturesKey Differences
2-Bromo-3-(2-ethylhexyl)thiopheneSimilar thiophene coreDifferent alkyl substituent
2,5-Dibromo-3-(2-ethylhexyl)thiopheneTwo bromine atomsIncreased halogen content
3-Chloro-4-methylthiopheneChlorine at a different positionLacks the bromoalkyl side chain
3-Bromo-4-methylthiopheneBromine at a different positionNo chlorination on the thiophene ring

This comparison highlights the unique combination of bromine and chlorine in 2-(3-Bromo-2-methylpropyl)-3-chlorothiophene, which enhances its versatility for chemical applications.

Research Findings

Recent studies emphasize the compound's utility as a building block for:

  • Synthesizing biologically active molecules.

  • Developing materials with specific electronic or optical properties.

Further research is warranted to explore its full potential in medicinal chemistry and material science.

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